3-Hydroxypromazine chemical structure and properties
3-Hydroxypromazine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxypromazine is a significant metabolite of the phenothiazine antipsychotic drug, promazine. This document provides a comprehensive technical overview of its chemical structure, properties, and inferred biological activities. While experimental data for 3-Hydroxypromazine is limited, this guide synthesizes available information and extrapolates potential characteristics and methodologies based on closely related compounds. The content herein is intended to serve as a foundational resource for researchers engaged in the study of phenothiazine metabolism, pharmacokinetics, and drug development.
Chemical Structure and Properties
3-Hydroxypromazine, with the IUPAC name 10-[3-(dimethylamino)propyl]phenothiazin-3-ol, is a derivative of promazine characterized by the addition of a hydroxyl group at the 3-position of the phenothiazine ring.[1] This structural modification is a result of metabolic processes in the body.
Chemical Structure
The chemical structure of 3-Hydroxypromazine is presented below:
Chemical Identifiers:
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IUPAC Name: 10-[3-(dimethylamino)propyl]phenothiazin-3-ol[1][2]
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SMILES: CN(C)CCCN1C2=C(C=C(C=C2)O)SC3=CC=CC=C31[1]
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InChI Key: FCWHSDRYYOAXGG-UHFFFAOYSA-N[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 300.4 g/mol | [1][2] |
| Monoisotopic Mass | 300.12963444 Da | PubChem (Computed) |
| XLogP3 | 4.2 | PubChem (Computed) |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Signaling Pathways and Mechanism of Action
Direct pharmacological studies on 3-Hydroxypromazine are scarce. However, its mechanism of action can be inferred from its structural similarity to promazine and other phenothiazine antipsychotics. Promazine and its analogues are known to interact with a variety of neurotransmitter receptors. The primary mechanism of action for antipsychotic effects is believed to be the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. Additionally, phenothiazines often exhibit antagonist activity at histamine H1, muscarinic M1, and alpha-1 adrenergic receptors, which contributes to their side effect profile, including sedation, anticholinergic effects, and orthostatic hypotension.
As a hydroxylated metabolite, 3-Hydroxypromazine is likely to retain affinity for these receptors. The introduction of a hydroxyl group can, in some cases, alter the binding affinity and selectivity for different receptor subtypes.
Experimental Protocols
While a dedicated, standardized protocol for the synthesis and analysis of 3-Hydroxypromazine is not widely published, the following sections outline plausible methodologies based on the analysis of promazine and its metabolites, as well as general techniques for similar compounds.
Isolation from Biological Matrices
3-Hydroxypromazine is a known metabolite of promazine and can be isolated from biological samples such as urine. The general workflow for its isolation is as follows:
Methodology:
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Sample Preparation: Collect urine samples from subjects administered with promazine.
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Enzymatic Hydrolysis: Since 3-Hydroxypromazine is often present as a glucuronide or sulfate conjugate, treat the urine sample with β-glucuronidase and arylsulfatase to cleave the conjugate and release the free metabolite.
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Extraction: Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) or use a solid-phase extraction (SPE) cartridge to isolate the analyte from the aqueous matrix.
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Purification: Further purify the extracted sample using preparative high-performance liquid chromatography (HPLC) to obtain a pure fraction of 3-Hydroxypromazine.
Analytical Methods
An HPLC method for the analysis of 3-Hydroxypromazine can be adapted from established methods for other phenothiazines.
Proposed HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and a buffer (e.g., ammonium acetate) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength around 254 nm |
| Injection Volume | 20 µL |
digraph "HPLC_Analysis_Workflow" { graph [bgcolor="#F1F3F4"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#4285F4", arrowhead=normal, fontname="Arial", fontsize=9];sample_prep [label="Sample Preparation\n(Extraction/Dilution)"]; injection [label="Injection into HPLC System"]; separation [label="Chromatographic Separation\n(C18 Column)"]; detection [label="UV Detection"]; data_analysis [label="Data Analysis\n(Quantification)"]; result [label="Concentration of\n3-Hydroxypromazine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
sample_prep -> injection; injection -> separation; separation -> detection; detection -> data_analysis; data_analysis -> result; }
GC-MS is a powerful technique for the identification and quantification of metabolites. For a polar compound like 3-Hydroxypromazine, derivatization may be necessary to improve its volatility and chromatographic properties.
Proposed GC-MS Conditions:
| Parameter | Condition |
| Derivatization | Silylation (e.g., with BSTFA) to cap the hydroxyl and amine groups |
| GC Column | Capillary column with a non-polar stationary phase (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
Conclusion
3-Hydroxypromazine is a key metabolite in the biotransformation of promazine. While direct experimental data on its physicochemical properties and pharmacological profile are limited, its structural relationship to other phenothiazines allows for informed postulations regarding its biological activity and analytical methodologies. This guide provides a consolidated resource to aid researchers in designing experiments and furthering the understanding of this and related compounds. Further investigation is warranted to fully characterize the properties and pharmacological significance of 3-Hydroxypromazine.
